molecular formula C17H17NO3 B143384 Fmoc-glycinol CAS No. 105496-31-9

Fmoc-glycinol

Cat. No.: B143384
CAS No.: 105496-31-9
M. Wt: 283.32 g/mol
InChI Key: XLIFWDZVNRWYKV-UHFFFAOYSA-N
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Description

Fmoc-glycinol: is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-glycinol, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the chemical synthesis of peptides, a process that involves the formation of peptide bonds . The Fmoc group’s ability to protect the amine group of amino acids allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes this compound an invaluable resource in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

It is known that this compound is stable under acidic conditions but labile under basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the Fmoc group when desired .

Result of Action

The primary result of this compound’s action is the protection of the amine group of amino acids during peptide synthesis . This allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides . The removal of the Fmoc group under basic conditions then allows for the continuation of the peptide chain .

Action Environment

The action of this compound is highly dependent on the pH of the environment. Under acidic conditions, the Fmoc group is stable and effectively protects the amine group . Under basic conditions, the fmoc group can be rapidly removed, allowing for the continuation of the peptide chain . Therefore, careful control of the pH is crucial for the effective use of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-glycinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction is crucial in peptide synthesis, allowing for the creation of complex peptides for various biochemical applications .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. For instance, Fmoc-derivatives of certain peptides have been shown to influence cell adhesion and growth

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide . The Fmoc group is removed by base, allowing the peptide to undergo further reactions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability during peptide synthesis. The Fmoc group is known for its stability, allowing for efficient and rapid synthesis of peptides . Specific information on the long-term effects of this compound on cellular function in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

As a component used in peptide synthesis, this compound likely interacts with various enzymes during the synthesis process . Specific enzymes, cofactors, and effects on metabolic flux or metabolite levels have not been extensively studied.

Transport and Distribution

Given its role in peptide synthesis, it is likely that this compound interacts with various transporters or binding proteins during this process

Subcellular Localization

As a component used in peptide synthesis, it is likely that this compound is present in the cytosol where peptide synthesis occurs

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFWDZVNRWYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384713
Record name Fmoc-glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105496-31-9
Record name Fmoc-glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

68.0 g (ca 200 mMol) 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-O-Su) is dissolved with stirring in 300 ml dioxan in a 1 l round-bottomed flask. 40 g Na2CO3 dissolved in 200 ml water as well as 14.4 ml (238 mMol) ethanolamine are added successively to the clear solution. The pulpy reaction mixture which forms at once is stirred overnight at room temperature and is aspirated on the following day. The filtration residue which contains unreacted Fmoc-O-Su, N-hydroxy-succinimide as well as the desired product, is recrystallized from ethyl acetate. After drying in a vacuum 47.4 g pure product=76% of the theoretical yield are obtained.
[Compound]
Name
9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester
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68 g
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40 g
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14.4 mL
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Synthesis routes and methods III

Procedure details

2-Aminoethanol (1.2 g, 19.7 mmol) in dry dichloromethane (5 ml) was added dropwise to a solution of 9-fluorenylmethylchloroformate (5.0 g, 19.3 mmol) together with pyridine (1.5 g, 19.4 mmol). The mixture was stirred for a total of 1.25 hours then diluted with dichloromethane (50 ml), washed with water (25 ml), a saturated solution of ammonium chloride (25 ml), the organic phase was separated dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo to give a white solid. This material was crystallised from dichloromethane to give 2-(9-fluorenylmethoxycarbonyl)aminoethanol.
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1.2 g
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5 g
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5 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

To a stirred mixture of ethanolamine (0.49 g, 8 mmol), tetrahydrofuran, water and sodium bicarbonate (1.5 g, 18 mmol) at 6° C., was added a solution 9-fluorenylmethylchloroformate (2.27 g, 8.8 mmol) in tetrahydrofuran in one portion, stirring was continued for 1 h allowing the mixture to warm to room temperature. The mixture was diluted with water and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate filtered and evaporated to a crude product. The crude product was re-crystallised from dichloromethane to give (2-hydroxy-ethyl)-carbamic acid 9H-fluoren-9-ylmethyl ester as a white solid (1.2 g).
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0.49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-glycinol
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Customer
Q & A

Q1: What is the significance of Fmoc-glycinol in peptide synthesis, particularly in the context of the research presented?

A1: this compound is a crucial building block in solid-phase peptide synthesis, enabling the creation of peptide alcohols. The research highlights its use in synthesizing biologically relevant molecules like octreotide conjugates, and fragments of gramicidin and Trichorzianines []. This compound, along with other Fmoc-protected amino alcohols like Fmoc-threoninol(But) and Fmoc-phenylalaninol, are attached to amine resins via a dihydropyran-2-carboxylic acid linker []. This method allows for the efficient production of peptide alcohols, which may have unique properties and applications compared to their carboxylic acid counterparts.

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